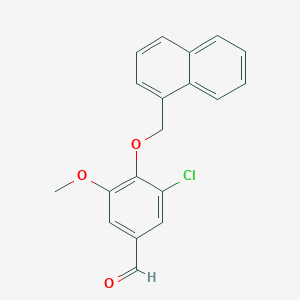

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Description

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a benzaldehyde derivative with distinct substituents at positions 3, 4, and 5 of the aromatic ring. The 3-position is substituted with a chlorine atom, the 5-position with a methoxy group (-OCH₃), and the 4-position with a naphthalen-1-ylmethoxy group. This compound is characterized by its bulky aromatic substituent at the 4-position, which confers unique steric and electronic properties.

Properties

IUPAC Name |

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWALFUOVWQLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and naphthalen-1-ylmethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed:

Oxidation: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

Reduction: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with hydroxyethyl substituents demonstrated up to 71.7% inhibition at a concentration of 100 mg/mL, highlighting the importance of functional group modifications for enhancing activity .

- Anticancer Properties : Research has identified certain derivatives as promising candidates for anticancer agents, as they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Material Science

The compound's unique structural features allow it to be utilized in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde make it suitable for applications in OLED technology. Its ability to emit light upon excitation can be harnessed in display technologies.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules:

- Building Block for Complex Molecules : The presence of multiple functional groups allows it to participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex organic frameworks.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several derivatives of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the methoxy position significantly influenced antimicrobial activity, with certain derivatives achieving over 70% inhibition rates .

| Compound Structure | Activity (%) | Remarks |

|---|---|---|

| Hydroxyethyl Derivative | 71.7% | Highest activity observed |

| 4-F–Ph– Derivative | 63.1% | Moderate activity |

| Propargyl Derivative | 46.8% | Lower activity |

Case Study 2: Synthesis and Characterization for OLED Applications

Research conducted on the use of this compound in OLEDs demonstrated its potential as an emissive layer material. The synthesized films exhibited favorable electroluminescent properties, with a peak emission wavelength suitable for display applications .

| Property | Value |

|---|---|

| Emission Peak | 520 nm |

| Turn-on Voltage | 3.2 V |

| Quantum Efficiency | 15% |

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and naphthalen-1-ylmethoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde differ primarily in the substituent at the 4-position. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Steric and Electronic Effects: The naphthalen-1-ylmethoxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like 4-methylbenzyloxy or propargyloxy. This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity: Cpd 46 (4-nitrobenzyloxy derivative) demonstrated dual STAT3/STAT1 inhibition in murine colitis models, suggesting that electron-deficient substituents enhance target engagement . The thiazole-containing analog (C₁₂H₁₀ClNO₃S) may exhibit improved binding to enzymes or receptors due to its heterocyclic sulfur and nitrogen atoms, which participate in hydrogen bonding .

Synthetic Utility :

- Propargyloxy-substituted derivatives (e.g., C₁₁H₉ClO₃) are valuable for click chemistry applications, enabling rapid conjugation with azide-containing biomolecules .

- The absence of the 5-methoxy group in M4 simplifies synthesis but reduces electronic diversity, impacting its bioactivity profile .

Physicochemical Properties: Melting Points: Naphthalene-containing derivatives (e.g., M4) exhibit higher melting points (~95–96°C) due to enhanced π-π stacking, whereas aliphatic substituents lower thermal stability .

Biological Activity

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a substituted benzaldehyde compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name is 5-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione. Its molecular formula is . The presence of the chloro and methoxy groups in the aromatic ring enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various substituted analogues of benzaldehydes, including 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde.

In Vitro Studies

- Cell Line Testing : The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Results indicated that compounds with similar structures exhibited moderate to significant cytotoxicity. The best-performing analogues showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Morphological Changes : Treated cells exhibited significant morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing, confirming the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves:

- Enzyme Interaction : It acts as an allosteric modulator of hemoglobin, influencing oxygen transport and potentially affecting tumor hypoxia .

- Cell Signaling Pathways : Molecular docking studies suggest that it interacts with key signaling proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.

- Methoxy groups contribute to increased solubility and bioavailability.

This information is critical for designing more potent derivatives with improved therapeutic profiles.

Case Studies

In a recent study published in Molecules, a series of methoxy-substituted benzaldehydes were synthesized and evaluated for their anticancer activity. Among these, the naphthalene-containing compounds showed promising results against both lung and cervical cancer cell lines, reinforcing the importance of structural diversity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.